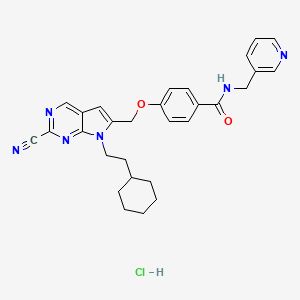

MK-571-d6 (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

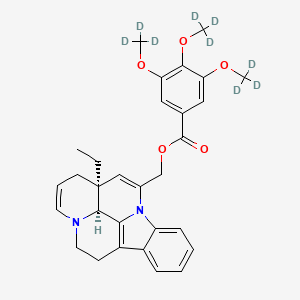

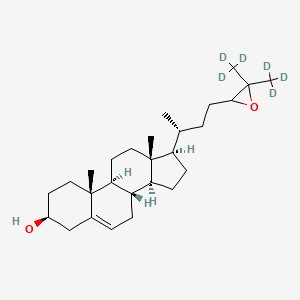

MK-571-d6 (sodio) es una forma deuterada de MK-571, un antagonista competitivo potente y selectivo del receptor de leucotrieno D4. También es conocido por sus efectos inhibitorios sobre las proteínas asociadas a la resistencia a múltiples fármacos, específicamente MRP1 y MRP4. Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para modular las vías del leucotrieno y su papel en el estudio de los mecanismos de resistencia a múltiples fármacos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de MK-571-d6 (sodio) implica la incorporación de átomos de deuterio en la molécula de MK-571. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterioEl producto final se convierte luego en su forma de sal sódica para mejorar su solubilidad y estabilidad .

Métodos de producción industrial

La producción industrial de MK-571-d6 (sodio) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Esto incluye el control de la temperatura, la presión y el tiempo de reacción, así como el uso de reactivos y disolventes de alta pureza. El producto final se somete a un riguroso control de calidad para cumplir con los estándares de la industria .

Análisis De Reacciones Químicas

Tipos de reacciones

MK-571-d6 (sodio) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, lo que lleva a la formación de productos sustituidos

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se controlan cuidadosamente para optimizar los resultados de la reacción .

Productos principales

Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y las condiciones específicas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de MK-571-d6, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto. Las reacciones de sustitución pueden resultar en una variedad de derivados sustituidos, dependiendo de los sustituyentes utilizados .

Aplicaciones Científicas De Investigación

MK-571-d6 (sodio) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar las vías del leucotrieno y su papel en varios procesos químicos.

Biología: Se emplea en la investigación sobre la señalización celular, la inflamación y las respuestas inmunitarias.

Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones como el asma, las alergias y otras enfermedades inflamatorias.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores de leucotrienos y las proteínas asociadas a la resistencia a múltiples fármacos .

Mecanismo De Acción

MK-571-d6 (sodio) ejerce sus efectos uniéndose e inhibiendo el receptor de leucotrieno D4, bloqueando así la acción de los leucotrienos, que son mediadores inflamatorios. Además, inhibe las proteínas asociadas a la resistencia a múltiples fármacos MRP1 y MRP4, que participan en la salida de diversos fármacos y metabolitos de las células. Este doble mecanismo de acción convierte a MK-571-d6 en una herramienta valiosa para estudiar tanto las vías del leucotrieno como los mecanismos de resistencia a múltiples fármacos .

Comparación Con Compuestos Similares

Compuestos similares

Montelukast: Otro antagonista del receptor de leucotrienos utilizado en el tratamiento del asma y las alergias.

Zafirlukast: Un antagonista del receptor de leucotrienos similar al montelukast, utilizado para fines terapéuticos similares.

Probenecid: Un inhibidor de las proteínas asociadas a la resistencia a múltiples fármacos, utilizado para estudiar el transporte de fármacos y los mecanismos de resistencia

Singularidad

MK-571-d6 (sodio) es único debido a su doble acción como antagonista del receptor de leucotrienos e inhibidor de la proteína asociada a la resistencia a múltiples fármacos. Esta combinación de propiedades lo hace particularmente valioso en entornos de investigación donde tanto las vías del leucotrieno como los mecanismos de resistencia a los fármacos son de interés .

Propiedades

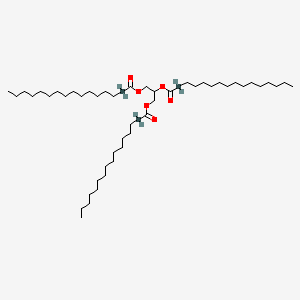

Fórmula molecular |

C26H27ClN2NaO3S2 |

|---|---|

Peso molecular |

544.1 g/mol |

InChI |

InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/b10-6+;/i1D3,2D3; |

Clave InChI |

VZPPZGNMGNNNAP-RVVHJAHASA-N |

SMILES isomérico |

[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H].[Na] |

SMILES canónico |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.